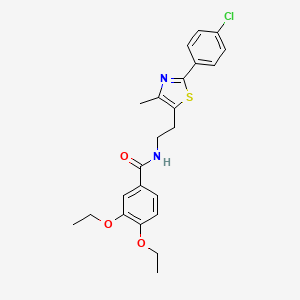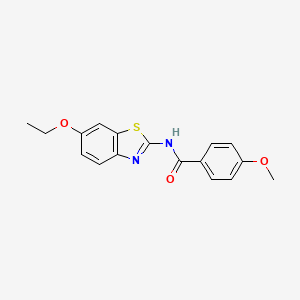![molecular formula C23H24BrN5O3 B11257931 7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257931.png)
7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a bromo-ethoxy-hydroxyphenyl group, and a dimethylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often require optimization for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromo group can be reduced to form the corresponding ethoxy-hydroxyphenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the bromo group may result in various substituted derivatives .
Aplicaciones Científicas De Investigación
7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and reactivity.
Mecanismo De Acción
The mechanism of action of 7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 4-bromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
Uniqueness
The uniqueness of 7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and its triazolopyrimidine core. This unique structure contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C23H24BrN5O3 |
|---|---|
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H24BrN5O3/c1-5-32-18-10-15(9-16(24)21(18)30)20-19(14(4)27-23-25-11-26-29(20)23)22(31)28-17-7-6-12(2)8-13(17)3/h6-11,20,30H,5H2,1-4H3,(H,28,31)(H,25,26,27) |
Clave InChI |
GOUFOFOXLBGXJK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=C(C=C(C=C4)C)C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[3-(trifluoromethyl)phenyl]-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257855.png)
![N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11257860.png)


![8-[(3-methoxybenzyl)sulfanyl]-9-phenyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11257887.png)
![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11257891.png)

![1-{6-[4-(2,4,5-Trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11257897.png)
![1-(4-ethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11257902.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B11257916.png)

![6-(azepan-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11257924.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate](/img/structure/B11257934.png)
![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11257941.png)
